molecular formula C17H19Cl3N2O B14680506 N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline CAS No. 38767-14-5

N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline

Cat. No.: B14680506
CAS No.: 38767-14-5
M. Wt: 373.7 g/mol
InChI Key: JOGOAYZXBITYPS-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloroethyl group attached to an aniline derivative, which includes a methoxy group and dimethylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline typically involves the reaction of 4-methoxyaniline with 2,2,2-trichloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-methoxyaniline attacks the trichloroethyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Thiol or amine-substituted products.

Scientific Research Applications

N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying various biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-[2,2,2-trichloro-1-(4-aminophenyl)ethyl]aniline: Similar structure but lacks the methoxy group.

    N,N-dimethyl-4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]aniline: Similar structure but contains a hydroxy group instead of a methoxy group.

Uniqueness

N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

38767-14-5

Molecular Formula

C17H19Cl3N2O

Molecular Weight

373.7 g/mol

IUPAC Name

N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline

InChI

InChI=1S/C17H19Cl3N2O/c1-22(2)14-8-4-12(5-9-14)16(17(18,19)20)21-13-6-10-15(23-3)11-7-13/h4-11,16,21H,1-3H3

InChI Key

JOGOAYZXBITYPS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)OC

Origin of Product

United States

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